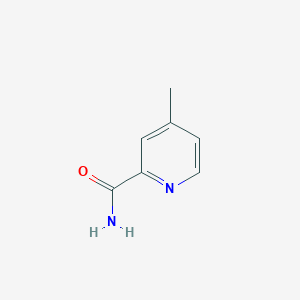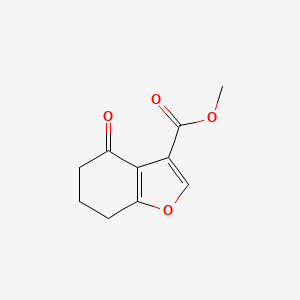
(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate
Descripción general
Descripción
(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C23H29NO5S It is characterized by its unique stereochemistry and the presence of both indole and sulfonate functional groups
Mecanismo De Acción
Mode of Action
Its role as an intermediate in the synthesis of perindopril suggests that it may contribute to the therapeutic effects of this medication .
Biochemical Pathways
The compound is involved in the synthesis of Perindopril, which is known to inhibit the angiotensin-converting enzyme (ACE). This results in decreased levels of angiotensin II and aldosterone, leading to dilation of blood vessels and reduction in blood volume, thereby lowering blood pressure .
Pharmacokinetics
As an intermediate in the synthesis of perindopril, it may share some pharmacokinetic properties with this medication .
Result of Action
As an intermediate in the synthesis of perindopril, it may contribute to the therapeutic effects of this medication, which include lowering blood pressure and reducing strain on the heart .
Action Environment
The compound is soluble in methanol and water . Environmental factors such as temperature, pH, and the presence of other substances can influence its stability and efficacy . It should be stored in a cool place, away from strong oxidizing agents .
Análisis Bioquímico
Biochemical Properties
(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of perindopril, a medication used to treat high blood pressure and heart failure . The nature of these interactions often involves the compound acting as an intermediate in the synthesis process, facilitating the formation of enantiopure α-tetrasubstituted derivatives.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the metabolic pathways of indole derivatives, thereby altering cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it can inhibit or activate enzymes involved in the synthesis of other compounds, thereby influencing the overall biochemical pathways . Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as low temperatures and absence of strong oxidizing agents . Over extended periods, it may degrade, leading to changes in its biochemical activity and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it is an intermediate in the synthesis of perindopril, where it undergoes several enzymatic reactions to form the final product . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. Targeting signals or post-translational modifications may play a role in directing the compound to its appropriate location. This localization is essential for its role in modulating cellular processes and biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Hydrogenation: The indole core undergoes hydrogenation to form the octahydroindole structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure of hydrogen gas.
Esterification: The carboxylic acid group on the indole is esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Sulfonation: The final step involves the reaction of the esterified indole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the indole ring or reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced alcohols or fully hydrogenated indole derivatives.
Substitution: Substituted sulfonate esters.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s indole core is of interest in biological studies due to its presence in many natural products and pharmaceuticals. It can be used to study enzyme interactions and receptor binding in various biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylate: Lacks the benzyl and sulfonate groups, making it less versatile in synthetic applications.
Benzyl indole-2-carboxylate: Contains the benzyl ester but lacks the octahydro structure, affecting its chemical reactivity and biological activity.
4-Methylbenzenesulfonate derivatives: Similar sulfonate esters but with different core structures, leading to varied applications and properties.
Uniqueness
(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate is unique due to its combination of an octahydroindole core, benzyl ester, and sulfonate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
benzyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.C7H8O3S/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,13-15,17H,4-5,8-11H2;2-5H,1H3,(H,8,9,10)/t13-,14-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLASYHTXGUCJU-WDTSGDEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94062-52-9 | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94062-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester, (2S,3aS,7aS)-, 4-methylbenzenesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


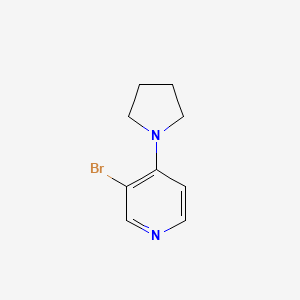
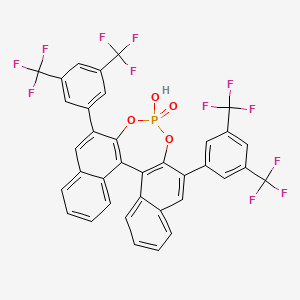
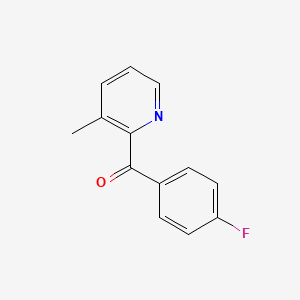
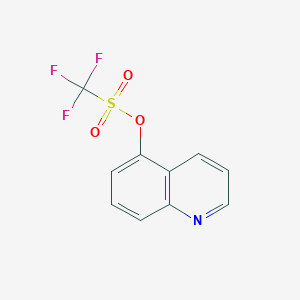
![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)


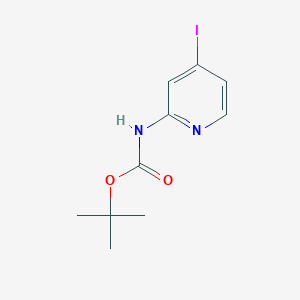
![Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)](/img/structure/B1313308.png)
acetic acid](/img/structure/B1313310.png)

